molecular formula C9H16O2 B6271832 4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers CAS No. 1481649-74-4

4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6271832
CAS No.: 1481649-74-4
M. Wt: 156.22 g/mol
InChI Key: VKNFSIXDHXKDCY-UHFFFAOYSA-N
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Description

4-Methylcycloheptane-1-carboxylic acid, mixture of diastereomers, is an organic compound with a seven-membered cycloalkane ring substituted with a methyl group and a carboxylic acid group The presence of diastereomers indicates that the compound has multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylcycloheptane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 4-methylheptanoic acid derivatives can be catalyzed by strong acids like sulfuric acid or by using bases such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be employed to facilitate the cyclization and subsequent functionalization of the cycloheptane ring. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, where halogens or other substituents replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3H+)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

4-Methylcycloheptane-1-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, it is used in organic synthesis and catalysis studies.

    Biology: It serves as a model compound for studying the behavior of cyclic carboxylic acids in biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The methyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Cycloheptane-1-carboxylic acid: Lacks the methyl group, leading to different chemical properties and reactivity.

    4-Methylcyclohexane-1-carboxylic acid: Has a six-membered ring, resulting in different steric and electronic effects.

    4-Methylcyclooctane-1-carboxylic acid: Contains an eight-membered ring, which affects its conformational flexibility and reactivity.

Uniqueness: 4-Methylcycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability. The presence of diastereomers adds complexity to its stereochemistry, making it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.

Properties

CAS No.

1481649-74-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methylcycloheptane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-7-3-2-4-8(6-5-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

VKNFSIXDHXKDCY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)C(=O)O

Purity

95

Origin of Product

United States

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